1-Butylpyridinium triflate
Overview
Description
Mechanism of Action
Target of Action
1-Butylpyridinium triflate is a type of ionic liquid, which are salts in a liquid state . Ionic liquids have a broad range of applications due to their unique properties such as low melting points, high thermal stability, and excellent solvation potential . The primary targets of this compound are the substances it interacts with in its applications, which can range from chemical reactions to material science .
Mode of Action
The mode of action of this compound is primarily through its ionic interactions. As an ionic liquid, it can interact with various substances through ion-dipole interactions, hydrogen bonding, and van der Waals forces . These interactions can influence the properties of the substances it interacts with, leading to changes in their behavior .
Biochemical Pathways
For instance, it can affect the aggregation behavior of other ionic liquids in aqueous solutions . This can lead to changes in the properties of the solution, such as its density, speed of sound, and conductivity .
Pharmacokinetics
Its physicochemical properties, such as density, refractive index, speed of sound, viscosity, surface tension, and thermal properties, have been experimentally determined .
Result of Action
The result of the action of this compound depends on its application. In general, its use can lead to changes in the properties of the substances it interacts with. For example, in the case of aggregation behavior, it can influence the physical properties of the solution, such as its density and conductivity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, temperature can affect its thermophysical properties . Moreover, the presence of other substances can influence its interactions, as seen in its aggregation behavior in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpyridinium triflate can be synthesized through the direct alkylation of pyridine with butyl halides, followed by anion exchange with trifluoromethanesulfonate. A common method involves the reaction of 1-butylpyridinium chloride with silver triflate in an aqueous medium .
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the quaternization of pyridine with butyl halides, followed by anion exchange .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpyridinium triflate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a catalyst in Friedel-Crafts alkylation and acylation reactions.
Condensation Reactions: It facilitates the condensation of alcohols and carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve aromatic compounds and sulfonyl chlorides under mild conditions.
Condensation Reactions: Often use alcohols and carboxylic acids in the presence of catalytic amounts of this compound.
Major Products:
Substitution Reactions: Produce alkylated or acylated aromatic compounds.
Condensation Reactions: Yield esters and other condensation products.
Scientific Research Applications
1-Butylpyridinium triflate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Butylpyridinium tetrafluoroborate
- 1-Butyl-3-methylimidazolium triflate
- 1-Butyl-2-methylpyridinium triflate
Comparison: 1-Butylpyridinium triflate is unique due to its high thermal stability and low melting point compared to other ionic liquids. Its triflate anion provides superior leaving group ability, making it more effective in catalyzing substitution and elimination reactions. Additionally, its solvation properties are distinct, making it suitable for a broader range of applications in chemistry and biology .
Properties
IUPAC Name |
1-butylpyridin-1-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.CHF3O3S/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)8(5,6)7/h4-6,8-9H,2-3,7H2,1H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFWDPZVLOCGRP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049292 | |
Record name | 1-Butylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
390423-43-5 | |
Record name | 1-Butylpyridinium triflate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0390423435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butylpyridinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYLPYRIDINIUM TRIFLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZV73JH9EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the triflate anion influence the properties of ionic liquids compared to tetrafluoroborate?
A1: Research on 1-butylpyridinium tetrafluoroborate and 1-butylpyridinium triflate indicates that the choice of anion significantly impacts the ionic liquid's thermophysical properties. These properties include density, refractive index, speed of sound, viscosity, surface tension, isobaric molar heat capacity, and thermal properties. [] This difference arises from the varying interactions between the cation and anion in each ionic liquid. Further research comparing 1-butylpyridinium tetrafluoroborate with 1-butyl-n-methylpyridinium tetrafluoroborate (n = 2, 3, or 4) highlighted the impact of structural changes in the cation on the ionic liquid's properties. [] These studies emphasize the crucial role of both anion and cation selection in tuning the desired physicochemical characteristics of ionic liquids for specific applications.
Q2: Can this compound be used as a solvent for crystallization, and are there any unique observations regarding its coordination behavior?
A2: Yes, this compound ([C(4)py][OTf]) can act as a solvent for crystallization. Interestingly, during the crystallization of europium(III) triflate (Eu(OTf)3) from a solution containing acetonitrile and [C(4)py][OTf], a unique coordination compound, tris(acetonitrile)tris(trifluoromethanesulfonato)-europium(III), was observed. [] This compound, denoted as (1)(infinity)[Eu(OTf)3-(CH3CN)(3)], is notable because the triflate anions remain coordinated to the europium(III) cation instead of being displaced by acetonitrile molecules. [] This unusual behavior is attributed to the specific crystallization conditions provided by the ionic liquid environment.
Q3: What analytical techniques are typically employed to study this compound and similar ionic liquids?
A3: The provided abstracts focus on the physicochemical characterization of this compound and related compounds. Techniques employed include measurements of density, refractive index, speed of sound, viscosity, surface tension, isobaric molar heat capacity, and thermal properties. [] Additionally, X-ray crystallography is used to determine the crystal structure of compounds crystallized from solutions containing this compound. [] Thermogravimetric analysis is also employed to study the thermal stability and decomposition behavior of these compounds. []
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